molecular formula C23H23N3 B14478336 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline CAS No. 71900-81-7

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline

Cat. No.: B14478336
CAS No.: 71900-81-7
M. Wt: 341.4 g/mol
InChI Key: QBMSFLUSEDUNSB-UHFFFAOYSA-N
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Description

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline typically involves the reaction of 9H-carbazole with an appropriate aldehyde and N,N-diethylaniline. One common method is the condensation reaction between 9H-carbazole-9-carbaldehyde and N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the aniline moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbazole-9-carboxylic acid derivatives.

    Reduction: Formation of 4-{[(9H-Carbazol-9-YL)aminomethyl]}-N,N-diethylaniline.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline involves its interaction with molecular targets through its imine and carbazole moieties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is unique due to its specific combination of the carbazole and aniline moieties, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

71900-81-7

Molecular Formula

C23H23N3

Molecular Weight

341.4 g/mol

IUPAC Name

4-(carbazol-9-yliminomethyl)-N,N-diethylaniline

InChI

InChI=1S/C23H23N3/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-26-22-11-7-5-9-20(22)21-10-6-8-12-23(21)26/h5-17H,3-4H2,1-2H3

InChI Key

QBMSFLUSEDUNSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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